molecular formula C17H13NO3S2 B5227819 5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5227819
M. Wt: 343.4 g/mol
InChI Key: LFROJHGCAQBAEN-DHDCSXOGSA-N
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Description

5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as Morinidazole, is a synthetic compound that belongs to the thiazolidinone family. It was first synthesized in 1992 and has since been extensively studied for its potential applications in various scientific fields.

Mechanism of Action

The exact mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including DNA, proteins, and enzymes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory activity, which may help to reduce inflammation and pain. Additionally, it has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, its potential use in treating other diseases, such as Alzheimer's disease and diabetes, should be explored. Finally, further studies are needed to determine the optimal dosage and administration of 5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one for various applications.

Synthesis Methods

5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process starting with the condensation of 3,4-dihydroxybenzaldehyde and 3-methylbenzaldehyde. The resulting product is then combined with thiosemicarbazide and cyclized to form the thiazolidinone ring. The final step involves the oxidation of the thioether group to form the desired compound.

Scientific Research Applications

5-(3,4-dihydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c1-10-3-2-4-12(7-10)18-16(21)15(23-17(18)22)9-11-5-6-13(19)14(20)8-11/h2-9,19-20H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFROJHGCAQBAEN-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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